molecular formula C₂₁H₂₀ClNO₅ B1142177 (S,S)-Asenapine Maleate CAS No. 135883-08-8

(S,S)-Asenapine Maleate

Número de catálogo: B1142177
Número CAS: 135883-08-8
Peso molecular: 401.84
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S,S)-Asenapine Maleate is a chiral compound used primarily in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. It is a maleate salt form of asenapine, which is an atypical antipsychotic. The compound exhibits high affinity for various neurotransmitter receptors, contributing to its therapeutic effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-Asenapine Maleate involves several steps, starting from the appropriate chiral precursors. The key steps include:

    Chiral Resolution: The separation of the desired enantiomer from a racemic mixture.

    Formation of Asenapine: This involves the cyclization of the intermediate compounds under controlled conditions.

    Salt Formation: The final step involves the reaction of asenapine with maleic acid to form the maleate salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, with stringent quality control measures in place.

Análisis De Reacciones Químicas

Types of Reactions: (S,S)-Asenapine Maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.

Aplicaciones Científicas De Investigación

(S,S)-Asenapine Maleate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of chiral resolution and stereochemistry.

    Biology: The compound is studied for its interactions with neurotransmitter receptors and its effects on cellular signaling pathways.

    Medicine: Research focuses on its therapeutic potential in treating psychiatric disorders and its pharmacokinetics and pharmacodynamics.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

Mecanismo De Acción

The mechanism of action of (S,S)-Asenapine Maleate involves its high affinity for various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. By binding to these receptors, the compound modulates neurotransmitter activity, leading to its antipsychotic and mood-stabilizing effects. The molecular targets and pathways involved include the inhibition of dopamine D2 receptors and serotonin 5-HT2A receptors, which are crucial in regulating mood and behavior.

Comparación Con Compuestos Similares

    Risperidone: Another atypical antipsychotic with a similar mechanism of action but different receptor affinity profile.

    Olanzapine: Shares some pharmacological properties with asenapine but has a different side effect profile.

    Quetiapine: Also used in the treatment of psychiatric disorders, with a broader receptor binding profile.

Uniqueness: (S,S)-Asenapine Maleate is unique in its high affinity for a wide range of neurotransmitter receptors, which contributes to its efficacy in treating both positive and negative symptoms of schizophrenia and bipolar disorder. Its chiral nature also allows for more targeted therapeutic effects with potentially fewer side effects compared to its racemic counterpart.

Actividad Biológica

(S,S)-Asenapine Maleate, a second-generation atypical antipsychotic, has been extensively studied for its biological activity, particularly in the treatment of schizophrenia and bipolar disorder. This compound exhibits a range of receptor interactions that contribute to its therapeutic effects and side effects. Below is a detailed overview of its biological activity, including receptor binding profiles, clinical efficacy, and relevant case studies.

This compound is chemically classified as trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. Its molecular formula is C17H16ClNC4H4O4C_{17}H_{16}ClN\cdot C_{4}H_{4}O_{4} with a molecular weight of 401.84 g/mol .

Mechanism of Action:

  • Dopamine Receptor Antagonism: Asenapine exhibits strong antagonistic activity at D2 and D3 dopamine receptors, which is critical for its antipsychotic effects .
  • Serotonin Receptor Activity: It also acts on multiple serotonin receptors (5-HT), particularly 5-HT2A, 5-HT2B, and 5-HT6. This multi-receptor activity is believed to enhance its efficacy in treating both positive and negative symptoms of schizophrenia .
  • Other Receptor Interactions: Asenapine shows antagonistic activity at α1 adrenergic receptors and H1 histamine receptors but has minimal affinity for muscarinic receptors .

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of this compound in treating schizophrenia and bipolar disorder. Here are key findings from significant studies:

Schizophrenia Studies

  • Phase II Trial: A randomized double-blind study involving 174 patients demonstrated that asenapine at 5 mg twice daily significantly reduced Positive and Negative Syndrome Scale (PANSS) total scores compared to placebo over six weeks .
  • Phase III Trials:
    • In one trial with 448 patients, asenapine at 10 mg twice daily showed significant improvement in PANSS scores compared to placebo .
    • Another study revealed that while asenapine did not significantly outperform olanzapine in reducing PANSS scores, it was effective in decreasing positive symptoms .

Bipolar Disorder Studies

  • Flexible-Dose Studies: Two randomized trials indicated that asenapine significantly reduced Young Mania Rating Scale (YMRS) scores compared to placebo. Improvements were noted as early as day two of treatment .
  • Long-Term Efficacy: In an uncontrolled extension study, patients who transitioned from placebo to asenapine continued to show improvements in YMRS and Clinical Global Impression-Bipolar (CGI-BP) scores over a 26-week period .

Case Studies and Observations

Case Study Overview:

  • A review of multiple studies highlighted the effectiveness of this compound in managing acute manic or mixed episodes in bipolar disorder patients. Significant reductions in both YMRS and CGI-BP scores were observed across various patient demographics, including elderly patients with bipolar disorder .

Adverse Effects:

  • Common side effects reported include weight gain (average gain of 1.3 kg compared to placebo) and sedation. The incidence of metabolic syndrome-related side effects was noted but was generally lower than with some other atypical antipsychotics .

Receptor Binding Profile

Receptor TypeAsenapine AffinityComparison with Other Antipsychotics
D2HighHigher than clozapine
5-HT2AHighSimilar to olanzapine
α1 AdrenergicModerateLower than quetiapine
H1 HistamineModerateHigher than risperidone
MuscarinicLowNo significant affinity

Clinical Trial Outcomes

Study TypeDrug DosePrimary Endpoint Improvement
Phase II5 mg BIDSignificant reduction in PANSS
Phase III10 mg BIDSignificant vs. placebo
Bipolar Disorder5/10 mg BIDSignificant reduction in YMRS

Propiedades

Número CAS

135883-08-8

Fórmula molecular

C₂₁H₂₀ClNO₅

Peso molecular

401.84

Sinónimos

(3aR,12bR)-rel-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-Butenedioate;  trans-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-Butenedioate; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.